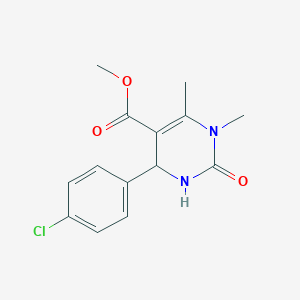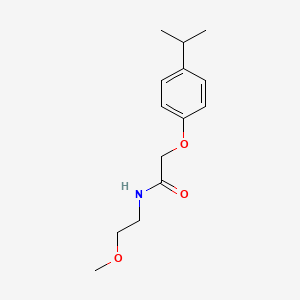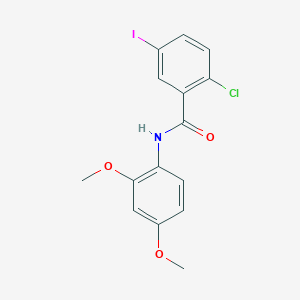
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as EiBGM, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EiBGM is a small molecule inhibitor that has been shown to have inhibitory effects on various enzymes and signaling pathways in the human body.
Mécanisme D'action
The mechanism of action of EiBGM involves its ability to inhibit various enzymes and signaling pathways in the human body. EiBGM has been shown to inhibit the activity of histone deacetylases, which leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also inhibits the activity of protein kinase C, which is involved in various signaling pathways in the human body, leading to the inhibition of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EiBGM are dependent on its inhibitory effects on enzymes and signaling pathways in the human body. EiBGM has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. EiBGM also has anti-inflammatory effects by inhibiting the activity of protein kinase C, leading to the inhibition of inflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EiBGM in lab experiments include its ability to inhibit various enzymes and signaling pathways in the human body, making it a potential candidate for the treatment of various diseases. The limitations of using EiBGM in lab experiments include its toxicity and the need for further optimization of its synthesis method to increase its yield and purity.
Orientations Futures
For research on EiBGM include the optimization of its synthesis method to increase its yield and purity, the development of more potent analogs of EiBGM, and the investigation of its potential therapeutic applications in various diseases. EiBGM has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of EiBGM involves a multi-step process that includes the reaction of various chemical compounds. The first step involves the reaction of N-isobutyl-N-(methylsulfonyl)glycinamide with 2-ethylphenyl magnesium bromide to form the intermediate compound. The intermediate compound is then reacted with N-iodosuccinimide to form the final product, EiBGM. The synthesis method of EiBGM has been optimized over the years to increase its yield and purity.
Applications De Recherche Scientifique
EiBGM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on enzymes such as histone deacetylases, which are involved in the regulation of gene expression. EiBGM has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in the human body. These inhibitory effects of EiBGM make it a potential candidate for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-13-8-6-7-9-14(13)17(21(4,19)20)11-15(18)16-10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODAUJHVBZILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)
![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)


![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![3-chloro-N-(3-cyclopentylpropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123441.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)

![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![methyl 4-({4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B5123507.png)